molecular formula C20H14N2 B14623291 (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine CAS No. 56694-42-9

(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine

Cat. No.: B14623291
CAS No.: 56694-42-9
M. Wt: 282.3 g/mol
InChI Key: AGHJDRULKDFEMC-UHFFFAOYSA-N
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Description

(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is an organic compound that belongs to the class of imines It features an anthracene moiety linked to a pyridine ring through a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-aminopyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The anthracene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted anthracene or pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Potential use in studying biological interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Applications in organic electronics and photochemistry due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine depends on its specific application:

    As a ligand: It can coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups, forming stable complexes.

    In photochemistry: The compound can absorb light and undergo photochemical reactions, leading to excited states that can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(Anthracen-9-yl)-N-(pyridin-2-yl)methanimine
  • (E)-1-(Anthracen-9-yl)-N-(pyridin-4-yl)methanimine
  • (E)-1-(Naphthalen-2-yl)-N-(pyridin-3-yl)methanimine

Uniqueness

(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. The anthracene moiety provides a large conjugated system, making it suitable for applications in organic electronics and photochemistry.

Properties

CAS No.

56694-42-9

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

1-anthracen-9-yl-N-pyridin-3-ylmethanimine

InChI

InChI=1S/C20H14N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-14H

InChI Key

AGHJDRULKDFEMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CN=CC=C4

Origin of Product

United States

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